molecular formula C6H14OS B12385844 3-Mercaptohexan-1-ol-d5

3-Mercaptohexan-1-ol-d5

Cat. No.: B12385844
M. Wt: 139.27 g/mol
InChI Key: TYZFMFVWHZKYSE-ZBJDZAJPSA-N
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Description

3-Mercaptohexan-1-ol-d5 is a deuterated analog of 3-Mercaptohexan-1-ol, where five hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a stable isotope-labeled compound. It is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mercaptohexan-1-ol-d5 typically involves the deuteration of 3-Mercaptohexan-1-ol. Deuteration is achieved by replacing hydrogen atoms with deuterium through chemical reactions. One common method involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and reactors to handle deuterated reagents and ensure high purity and yield of the final product. The production process is carefully monitored to maintain the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Mercaptohexan-1-ol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Thioethers, esters.

Scientific Research Applications

3-Mercaptohexan-1-ol-d5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

The mechanism of action of 3-Mercaptohexan-1-ol-d5 involves its incorporation into molecules as a stable isotope. This allows researchers to track the movement and transformation of the compound within biological systems or chemical reactions. The deuterium atoms provide a distinct signal in spectroscopic analyses, enabling precise quantification and analysis .

Comparison with Similar Compounds

Similar Compounds

    3-Mercaptohexan-1-ol: The non-deuterated analog with similar chemical properties but different isotopic composition.

    6-Mercapto-1-hexanol: A structural isomer with the thiol group at a different position.

    3-Mercapto-3-methylbutan-1-ol: A related compound with a different alkyl chain structure

Uniqueness

3-Mercaptohexan-1-ol-d5 is unique due to its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise tracking and analysis are required .

Properties

Molecular Formula

C6H14OS

Molecular Weight

139.27 g/mol

IUPAC Name

5,5,6,6,6-pentadeuterio-3-sulfanylhexan-1-ol

InChI

InChI=1S/C6H14OS/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3/i1D3,2D2

InChI Key

TYZFMFVWHZKYSE-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CC(CCO)S

Canonical SMILES

CCCC(CCO)S

Origin of Product

United States

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